molecular formula C42H63Br3N6O3 B12719225 1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide CAS No. 132684-40-3

1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N',N',N'',N''-hexaethyl-2,4,6-trioxo-N,N',N''-tris(phenylmethyl)-, tribromide

Cat. No.: B12719225
CAS No.: 132684-40-3
M. Wt: 939.7 g/mol
InChI Key: OSJICJZTZZQMEI-UHFFFAOYSA-K
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Description

“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes multiple ethyl and phenylmethyl groups, as well as a tribromide component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.

    Introduction of Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using suitable alkylating agents.

    Tribromide Formation: The tribromide component can be introduced through bromination reactions using bromine or other brominating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.

    Material Science: It could be used in the development of advanced materials with unique properties.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes and interactions.

    Drug Development: It could be investigated for potential therapeutic applications.

Medicine

    Diagnostic Agents: The compound may be used in diagnostic assays and imaging techniques.

    Therapeutic Agents: It could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

    Polymer Production: The compound may be used in the synthesis of polymers with specific properties.

    Coatings and Adhesives: It could be used in the formulation of coatings and adhesives with enhanced performance.

Mechanism of Action

The mechanism of action of “1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes.

    Interacting with Receptors: It could bind to cellular receptors, modulating their activity.

    Affecting Cellular Pathways: The compound may influence various cellular pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine Derivatives: Compounds with similar triazine rings but different substituents.

    Ethylated Triazines: Triazine compounds with ethyl groups.

    Phenylmethyl Triazines: Triazine compounds with phenylmethyl groups.

Uniqueness

“1,3,5-Triazine-1,3,5(2H,4H,6H)-triethanaminium, N,N,N’,N’,N’‘,N’‘-hexaethyl-2,4,6-trioxo-N,N’,N’'-tris(phenylmethyl)-, tribromide” is unique due to its specific combination of ethyl, phenylmethyl, and tribromide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

132684-40-3

Molecular Formula

C42H63Br3N6O3

Molecular Weight

939.7 g/mol

IUPAC Name

benzyl-[2-[3,5-bis[2-[benzyl(diethyl)azaniumyl]ethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl]-diethylazanium;tribromide

InChI

InChI=1S/C42H63N6O3.3BrH/c1-7-46(8-2,34-37-22-16-13-17-23-37)31-28-43-40(49)44(29-32-47(9-3,10-4)35-38-24-18-14-19-25-38)42(51)45(41(43)50)30-33-48(11-5,12-6)36-39-26-20-15-21-27-39;;;/h13-27H,7-12,28-36H2,1-6H3;3*1H/q+3;;;/p-3

InChI Key

OSJICJZTZZQMEI-UHFFFAOYSA-K

Canonical SMILES

CC[N+](CC)(CCN1C(=O)N(C(=O)N(C1=O)CC[N+](CC)(CC)CC2=CC=CC=C2)CC[N+](CC)(CC)CC3=CC=CC=C3)CC4=CC=CC=C4.[Br-].[Br-].[Br-]

Origin of Product

United States

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